molecular formula C17H16O4 B1597657 4-(3-propan-2-yloxycarbonylphenyl)benzoic acid CAS No. 282727-24-6

4-(3-propan-2-yloxycarbonylphenyl)benzoic acid

Cat. No.: B1597657
CAS No.: 282727-24-6
M. Wt: 284.31 g/mol
InChI Key: VZZVGCVCDJYOGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-3,4’-dicarboxylic acid 3-isopropyl ester typically involves organic synthesis methods. One common approach is the esterification of biphenyl-3,4’-dicarboxylic acid with isopropanol in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

While specific industrial production methods for biphenyl-3,4’-dicarboxylic acid 3-isopropyl ester are not well-documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-3,4’-dicarboxylic acid 3-isopropyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Biphenyl-3,4’-dicarboxylic acid.

    Reduction: Biphenyl-3,4’-dicarboxylic acid 3-isopropyl alcohol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biphenyl-3,4’-dicarboxylic acid 3-isopropyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action for biphenyl-3,4’-dicarboxylic acid 3-isopropyl ester is not well-defined. as an ester, it can participate in nucleophilic acyl substitution reactions, where the ester group is attacked by a nucleophile, leading to the formation of various products . The molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-3,4’-dicarboxylic acid 3-isopropyl ester is unique due to its specific ester functional group at the 3-position, which can influence its reactivity and interactions compared to other biphenyl derivatives. This unique positioning can make it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

4-(3-propan-2-yloxycarbonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-11(2)21-17(20)15-5-3-4-14(10-15)12-6-8-13(9-7-12)16(18)19/h3-11H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZVGCVCDJYOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373476
Record name Biphenyl-3,4'-dicarboxylic acid 3-isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282727-24-6
Record name Biphenyl-3,4'-dicarboxylic acid 3-isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 282727-24-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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